calcium;1H-naphthalen-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;1H-naphthalen-1-ide is a compound that belongs to the class of naphthalenides, which are known for their powerful reducing properties. Naphthalenides are derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is specifically a calcium salt of the naphthalene radical anion, making it a unique and reactive species in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of calcium;1H-naphthalen-1-ide typically involves the reaction of calcium metal with naphthalene in an ethereal solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
Ca+C10H8→Ca(C10H8)
The resulting product is a dark green solution, indicating the formation of the calcium naphthalenide complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction conditions, such as temperature and solvent choice, are optimized to ensure maximum yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;1H-naphthalen-1-ide undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a strong reducing agent, capable of reducing a wide range of organic and inorganic compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the naphthalene radical anion acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, epoxides, and nitro compounds. The reactions are typically carried out in ethereal solvents like THF or DME under an inert atmosphere to prevent oxidation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants used. For example, reduction of halides can yield hydrocarbons, while reduction of nitro compounds can produce amines .
Wissenschaftliche Forschungsanwendungen
Calcium;1H-naphthalen-1-ide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in the synthesis of various organic and inorganic compounds.
Biology: Its reducing properties are exploited in biochemical assays and studies involving redox reactions.
Wirkmechanismus
The mechanism of action of calcium;1H-naphthalen-1-ide involves the transfer of electrons from the naphthalene radical anion to the target molecule. This electron transfer process reduces the target molecule while oxidizing the naphthalene radical anion back to naphthalene. The calcium ion stabilizes the radical anion, facilitating the reduction process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium naphthalenide: Similar to calcium;1H-naphthalen-1-ide, sodium naphthalenide is a strong reducing agent used in various chemical reactions.
Lithium naphthalenide: Another similar compound, lithium naphthalenide, is also used as a reducing agent and has similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of the calcium ion, which imparts different solubility and reactivity characteristics compared to its sodium and lithium counterparts. The choice of calcium can influence the reaction conditions and the stability of the resulting products .
Eigenschaften
CAS-Nummer |
37896-39-2 |
---|---|
Molekularformel |
C20H14Ca |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
calcium;1H-naphthalen-1-ide |
InChI |
InChI=1S/2C10H7.Ca/c2*1-2-6-10-8-4-3-7-9(10)5-1;/h2*1-7H;/q2*-1;+2 |
InChI-Schlüssel |
QJXDNMYNTJANMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2[C-]=CC=CC2=C1.C1=CC=C2[C-]=CC=CC2=C1.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.